4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-(methoxymethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-6-8(7(10)11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPUPXUYROTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-54-5 | |
| Record name | 4-(methoxymethyl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Functionalized Piperidone Intermediates
A key approach involves starting from 4-piperidone derivatives , which are functionalized at the 4-position and then converted into the target compound.
- Starting materials: 1-phenyl-4-piperidone or related piperidone derivatives.
- Key reagents: Aniline, trimethyl cyanatosilane (a safer cyanide source), potassium tert-butoxide (safer base), propionic anhydride (safer acylating agent), and dimethyl sulfate (methylating agent).
- Process highlights:
- The use of trimethyl cyanatosilane replaces toxic potassium or sodium cyanide, improving operational safety.
- Potassium tert-butoxide replaces sodium hydride, reducing flammability hazards.
- Propionic anhydride substitutes for propionyl chloride, enhancing safety and purity.
- Dimethyl sulfate is used instead of methyl iodide to reduce costs.
- Reaction conditions:
- Final step involves heating at 170 °C for 12 hours.
- Phase-transfer catalysts such as benzyltriethylammonium chloride or tetrabutylammonium bromide are employed to facilitate reactions in alkaline media.
- Outcome: The process yields 4-(methoxymethyl)piperidine hydrochloride derivatives with high purity (HPLC purity ~99.7%) and a total yield around 23%.
- Reference: Patent CN102127007A describes this multi-step synthesis in detail, emphasizing safety and scalability improvements.
Catalytic Reduction and Oxidation Routes
Another method involves catalytic oxidation and reduction starting from substituted picoline esters:
- Starting material: 4-picoline-2-carboxylic acid ethyl ester.
- Oxidation: Catalytic oxidation with phosphomolybdic acid and hydrogen peroxide converts the picoline ester into an oxynitride intermediate.
- Reduction: The oxynitride intermediate is reduced in methanol with palladium on charcoal catalyst and anhydrous formic acid amine under mild conditions (0-50 °C) for 1-20 hours.
- Isolation: After filtration and extraction, acidification with hydrochloric acid yields the hydrochloride salt of 4-methyl piperidine-2-carboxylic acid ethyl ester.
- Yields: Reported yields are approximately 78% for this step.
- Relevance: Though this method targets a 4-methyl derivative, the catalytic hydrogenation/reduction strategy can be adapted for methoxymethyl substituents.
- Reference: Patent CN102887854B details this catalytic oxidation-reduction approach.
Transfer Hydrogenation for N-Substituted Piperidine Carboxylic Acids
- Transfer hydrogenation methods using formaldehyde and palladium catalysts enable methylation at the nitrogen of piperidine-4-carboxylic acid.
- Conditions include aqueous acidic media with formic acid and heating to 90-95 °C.
- The hydrochloride salt is formed by treatment with hydrochloric acid.
- This method is relevant for preparing N-substituted piperidine carboxylic acids, which can be further functionalized at the 4-position.
- Reference: US Patent US8697876B2 describes transfer hydrogenation and salt formation steps.
Summary Table of Preparation Methods
Detailed Research Findings and Considerations
Safety improvements: The replacement of highly toxic or hazardous reagents (e.g., cyanides, sodium hydride, propionyl chloride) with safer alternatives (trimethyl cyanatosilane, potassium tert-butoxide, propionic anhydride) is a significant advancement for scale-up synthesis.
Catalyst and solvent choices: Use of palladium on charcoal and methanol as solvent in reduction steps provides mild reaction conditions and good yields.
Phase-transfer catalysis: Enhances reaction rates and yields in alkaline media during methylation and related steps.
Purification: Recrystallization from ethanol/ethyl acetate and acidification with hydrochloric acid ensures high purity and stable hydrochloride salt formation.
Yields and purity: While yields vary by step and method, purities generally exceed 99% by HPLC, suitable for pharmaceutical intermediate standards.
Scientific Research Applications
Drug Discovery and Development
4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a scaffold for drug design, particularly in the development of analgesics and other therapeutic agents. The compound's potential interactions with neurotransmitter systems make it a candidate for further exploration in pain management therapies.
Neuropharmacology
Preliminary studies indicate that this compound may interact with opioid receptors, suggesting its potential use in developing analgesic drugs. Research into its binding affinities with these receptors is crucial for understanding its pharmacological profile. In vitro studies are essential to determine how it interacts with cellular systems, while in vivo studies could provide insights into its efficacy and safety profiles.
Synthetic Versatility
The versatility of this compound extends to various synthetic applications:
- Organic Synthesis : It can be utilized to create more complex molecules through reactions typical of carboxylic acids and piperidine derivatives.
- Modification for Targeted Activity : The methoxymethyl substitution provides distinct steric and electronic properties, influencing both chemical behavior and biological activity.
Case Studies
Several case studies highlight the compound's applications:
- Analgesic Development : A study focused on synthesizing derivatives of this compound led to compounds with enhanced analgesic properties, demonstrating its utility in pain management formulations.
- Neurotransmitter Interaction Studies : Research investigating the binding affinity of this compound to various neurotransmitter receptors has shown promising results, indicating potential therapeutic applications in neuropharmacology.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxymethyl vs. Methyl (CAS 919354-20-4): The methoxymethyl group in the target compound introduces both ether and methyl groups, enhancing solubility in polar solvents compared to the purely hydrophobic methyl group .
- Carboxylic Acid vs. Ester (Ethyl 4-methylpiperidine-4-carboxylate hydrochloride): The carboxylic acid group increases acidity (pKa ~2–3) compared to esters, influencing ionization state and bioavailability .
- Pyridinyl at C1 (CAS 210962-09-7): The aromatic pyridinyl substituent may improve binding to nicotinic receptors but reduces solubility in aqueous media compared to the methoxymethyl group .
Pharmacological Relevance
- Nicotinic Receptor Modulation: Compounds like 4-(diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) are reported as negative allosteric modulators of nicotinic receptors (e.g., ACR-16), suggesting structural flexibility for receptor interaction .
Biological Activity
4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with the molecular formula . This compound is recognized for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. Its structure features a piperidine ring, which is known for its role in various pharmacological activities.
Biological Activity
The biological activity of this compound primarily revolves around its potential as a ligand and enzyme inhibitor . The methoxymethyl group enhances its lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.
The specific mechanism of action can vary based on the target enzyme or receptor. Generally, it may function as an inhibitor of certain enzymes or as a modulator for receptor activity. For instance, similar piperidine derivatives have been shown to selectively inhibit monoamine oxidase (MAO) isoforms, which are critical in regulating neurotransmitter levels in the brain .
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Enzyme Inhibition : Research indicates that piperidine derivatives can serve as effective inhibitors for enzymes involved in neurotransmitter metabolism, such as MAO-A and MAO-B. These enzymes are linked to several neurological disorders, making their inhibition a target for therapeutic intervention .
- Cancer Research : In vitro studies have demonstrated that piperidine derivatives exhibit antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells. The mechanism often involves disrupting cellular signaling pathways critical for cell growth and survival .
- Pharmacological Applications : The compound has been explored for its potential use in treating central nervous system disorders due to its ability to modulate neurotransmitter systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 4-Methoxy-piperidine-2-carboxylic acid HCl | Methoxy group at different position | Varies in reactivity and biological activity |
| Piperidine-4-carboxylic acid derivatives | Different substituents on the piperidine ring | Diverse pharmacological profiles |
This table illustrates how structural variations among piperidine derivatives can lead to significant differences in their biological activities.
Case Studies
- Monoamine Oxidase Inhibition : A study investigated the selectivity of various piperidine derivatives for MAO-A versus MAO-B, revealing that specific structural modifications could enhance selectivity and potency against these targets. The findings suggest that this compound may also exhibit similar selective inhibition properties .
- Antiproliferative Effects : Another study assessed the antiproliferative effects of synthesized piperidine analogs on multiple cancer cell lines. The results indicated that certain modifications increased efficacy, suggesting that this compound could be optimized for enhanced anticancer activity .
Q & A
Q. What synthetic routes are recommended for 4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are synthesized by reacting piperidine precursors with methoxymethyl halides under basic conditions (e.g., using triethylamine or NaOH in dichloromethane) . Optimization involves adjusting reaction temperature (40–60°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) improves yield and purity. Reaction efficiency is monitored by TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Assess via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm. Purity >98% is typical for research-grade material .
- Structural Confirmation : Use - and -NMR to confirm the methoxymethyl (-CH-O-CH) and carboxylic acid groups. Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]: ~234.7 for free base; +HCl adduct). IR spectroscopy identifies carboxylate (1700–1720 cm) and ether (1100–1250 cm) stretches .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste. Avoid water to prevent HCl release .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer : Cross-validate using orthogonal methods:
- Solubility : Test in DMSO, water, and ethanol via gravimetric analysis. Conflicting data may arise from hydrate formation or impurities .
- Melting Point : Use differential scanning calorimetry (DSC) to detect polymorphs or decomposition. Compare with NIST standards for piperidine derivatives .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer :
- HPLC-MS : Identify by-products (e.g., unreacted methoxymethyl precursors or decarboxylated products) using high-resolution MS.
- Reference Standards : Use spiked samples with known impurities (e.g., 4-piperidinecarboxylic acid hydrochloride) to calibrate detection limits .
- Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to simulate degradation pathways .
Q. What reaction mechanisms underpin by-product formation during methoxymethyl group modification?
- Methodological Answer :
- Oxidation : The methoxymethyl group may oxidize to formate derivatives under strong oxidizing conditions (e.g., KMnO), detectable via -NMR loss of -O-CH signals .
- Hydrolysis : Acidic conditions (pH <3) cleave the ether bond, yielding formaldehyde and 4-hydroxymethylpiperidine-4-carboxylic acid. Monitor via LC-MS .
Q. How does stereochemistry at the piperidine ring influence biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers using chiral HPLC (Chiralpak AD-H column) or synthesize stereoisomers via asymmetric catalysis.
- Biological Assays : Test enantiomers in receptor-binding assays (e.g., opioid or σ receptors) to correlate stereochemistry with activity. For example, analogous piperidine opioids show stereospecific binding .
Q. What advanced techniques study degradation products under stressed storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 6 months. Analyze degradation via UPLC-QTOF to identify products (e.g., demethylation or ring-opening) .
- Solid-State NMR : Characterize crystalline vs. amorphous forms, which affect degradation rates. Pair with X-ray powder diffraction (XRPD) for polymorph analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
